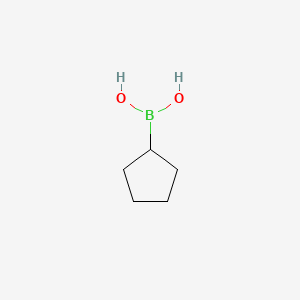

Cyclopentylboronic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTDFSNKIMAQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370218 | |

| Record name | Cyclopentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63076-51-7 | |

| Record name | Cyclopentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical Properties of Cyclopentylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Cyclopentylboronic acid (CAS No. 63076-51-7). The information is compiled for use by professionals in research, chemical synthesis, and pharmaceutical development. Data is presented in a structured format, accompanied by detailed experimental protocols for property determination and a logical workflow diagram for a key synthetic application.

Core Physical and Chemical Properties

This compound is an organoboron compound that is a stable, solid substance at ambient temperatures.[1][2][3] It is frequently utilized as a reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[4] The compound's physical characteristics are crucial for its handling, reaction setup, and purification.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. It should be noted that some of these values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁BO₂ | [5] |

| Molecular Weight | 113.95 g/mol | [5] |

| Melting Point | 126 °C (decomposes) | [6][7] |

| Boiling Point | 235.0 ± 23.0 °C at 760 mmHg (Predicted) | [6][8] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [6][8] |

| Flash Point | 95.9 °C (Predicted) | [6][8] |

| Vapor Pressure | 0.00935 mmHg at 25 °C (Predicted) | [6][8] |

| Refractive Index | 1.449 (Predicted) | [6][8] |

| pKa | ~9 (General estimate for boronic acids) | |

| Solubility | May dissolve in DMSO, Water, Ethanol, or DMF.[6] Specific quantitative data is not readily available. Phenylboronic acid, a related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Glass capillary tubes (sealed at one end)[8]

-

Thermometer or digital temperature probe[10]

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound into a mortar and gently grind it into a fine powder.[1]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down to a height of 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or probe is correctly positioned to accurately measure the block's temperature.[8]

-

Approximate Determination: Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the next step.[1][12]

-

Accurate Determination: Begin heating again, but at a much slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[11][12]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal of solid melts (T2). The melting point is reported as the range T1-T2.[1]

Density Determination (Gas Pycnometry)

Gas pycnometry is an effective method for determining the skeletal density of a solid powder by measuring the volume of displaced gas, typically helium.[2]

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample chamber

-

Helium gas supply

Procedure:

-

Mass Measurement: Accurately weigh a sample of this compound using an analytical balance and record the mass.

-

Sample Loading: Place the weighed sample into the calibrated sample chamber of the gas pycnometer.

-

System Purge: Seal the chamber and purge the system with helium gas to remove air and any adsorbed moisture.

-

Volume Measurement: The instrument operates by filling a reference chamber of known volume with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.[2]

-

Pressure Reading: The resulting equilibrium pressure is measured.

-

Calculation: Based on the initial and final pressures and the known volumes of the reference and sample chambers, the instrument calculates the volume of the solid sample (volume of displaced gas). The density is then automatically calculated as mass/volume.[2]

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes in a solution of the boronic acid upon the addition of a titrant.[7] Boronic acids act as Lewis acids, accepting a hydroxide (B78521) ion, which makes their pKa sensitive to the formation of a tetrahedral boronate complex.[13][14]

Apparatus:

-

Potentiometer with a calibrated pH electrode[7]

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel (beaker)

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)[7]

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[7]

-

Initial pH Adjustment: Place the solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode. If starting from the acidic side, adjust the initial pH to ~2.0 with the 0.1 M HCl solution.[7]

-

Titration: Begin stirring and add the 0.1 M NaOH titrant in small, precise increments using the burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) and record both the volume of titrant added and the corresponding pH.[7]

-

Endpoint: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve (the inflection point).[7][13] At least three replicate titrations should be performed for accuracy.[7]

Application Workflow Visualization

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][15] The following diagram illustrates the generalized workflow for this reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura reaction, detailing the key mechanistic steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. 63076-51-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | Biochemical Assay Reagents | 63076-51-7 | Invivochem [invivochem.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. d-nb.info [d-nb.info]

- 10. pennwest.edu [pennwest.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Cyclopentylboronic Acid (CAS 63076-51-7): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclopentylboronic acid (CAS 63076-51-7) is a versatile organoboron compound that serves as a critical building block in modern organic synthesis.[1] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1] This technical guide provides an in-depth overview of the specifications, safety data, and a detailed experimental protocol for the application of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The stability, ease of handling, and reactivity of this compound make it an invaluable reagent for the synthesis of complex molecules, including active pharmaceutical ingredients.[1]

Core Specifications

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its characteristics.

General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 63076-51-7 | [1][2][3][4] |

| Molecular Formula | C₅H₁₁BO₂ | [1][2][4] |

| Molecular Weight | 113.95 g/mol | [1][2][4] |

| Synonyms | Cyclopentyl-boronic acid | [4] |

| Purity | ≥95% to ≥98% | [5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 126 °C (decomposes) | [4][5][7] |

| Boiling Point | 235 °C at 760 mmHg | [4][7] |

| Density | 1.03 g/cm³ | [4] |

| Flash Point | 95.9 °C | [4] |

| Refractive Index | 1.449 | [4] |

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

Hazard and Precautionary Statements

| GHS Classification | Statement |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. |

This information is based on aggregated data from multiple suppliers and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds between the cyclopentyl group and an aryl, vinyl, or alkyl halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the stability of the boronic acid starting materials.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.

Synthesis of a Cyclopentyl-Aryl Compound

Materials:

-

This compound (1.0 equivalent)

-

Aryl bromide (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene (B28343) (solvent)

-

Water (co-solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene and water to the flask in a 4:1 ratio. The reaction mixture should be stirred to ensure proper mixing.

-

Reaction: Heat the mixture to 90-100 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclopentyl-aryl compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a cyclopentyl-aryl compound via Suzuki-Miyaura coupling.

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its stable nature and high reactivity make it an essential tool for medicinal chemists and drug development professionals in the synthesis of novel molecular entities. The information and protocols provided in this technical guide are intended to facilitate the effective and safe use of this compound in a laboratory setting.

References

Cyclopentylboronic Acid: A Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylboronic acid (CAS No. 63076-51-7) is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the melting point and stability of this compound, along with detailed experimental protocols and a workflow for its application in Suzuki-Miyaura coupling.

Physicochemical Properties

This compound is a white to off-white solid with the empirical formula C₅H₁₁BO₂ and a molecular weight of 113.95 g/mol . A critical physical characteristic is its melting point, which serves as an indicator of purity.

Data Presentation: Melting Point of this compound

| Parameter | Value | Source(s) |

| Melting Point | 126 °C (with decomposition) | [1][2] |

| Melting Point Range | 125-127 °C |

Note: The melting point is often accompanied by decomposition, a common characteristic of boronic acids.

Stability of this compound

The stability of boronic acids is a critical consideration for their storage, handling, and application in synthesis. While boronic acids are generally considered stable solids, they are susceptible to several degradation pathways, particularly in solution. For this compound, as with other boronic acids, the primary stability concerns are:

-

Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This can affect the stoichiometry of reactions if not accounted for.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by heat, moisture, and certain reaction conditions.

-

Oxidation: The boronic acid moiety can be oxidized to the corresponding alcohol (cyclopentanol) and boric acid, especially in the presence of oxidizing agents. Studies have shown that at physiological pH, the oxidation rate of some boronic acids can be comparable to that of thiols.[3][4]

Currently, specific quantitative kinetic data for the degradation of this compound under various conditions (e.g., pH, temperature, solvent) is not extensively published. However, the stability can be assessed empirically using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Melting Point using a Capillary Method

This protocol describes a standard method for the accurate determination of the melting point of a crystalline organic solid like this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more accurate measurement, heat the block to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2 °C) is indicative of a pure substance.

-

Protocol 2: Assessment of Benchtop Stability by ¹H NMR Spectroscopy

This protocol provides a method to quantitatively assess the stability of this compound when stored as a solid under ambient laboratory conditions.

Materials:

-

This compound sample

-

Open-top vial

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with a known concentration and non-overlapping NMR signals)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Exposure: Place a known quantity (e.g., 100 mg) of this compound in an open vial on the laboratory bench, exposing it to the atmosphere.

-

Time Points: At predetermined time points (e.g., Day 0, 1, 3, 7, 14), take a small, accurately weighed aliquot of the solid.

-

NMR Sample Preparation:

-

Dissolve the aliquot in a known volume of a suitable deuterated solvent.

-

Add a known quantity of the internal standard.

-

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample.

-

Data Analysis:

-

Identify a characteristic, well-resolved peak of this compound and the peak of the internal standard.

-

Integrate both peaks accurately.

-

Calculate the purity of the this compound at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.

-

-

Stability Profile: Plot the percentage purity of this compound against time to generate a stability profile under benchtop conditions.

Application Workflow: Suzuki-Miyaura Coupling

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp³) bonds. The following diagram illustrates a typical workflow for the coupling of this compound with an aryl halide.

Logical Relationship of the Suzuki-Miyaura Catalytic Cycle

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The following diagram outlines the key steps.

Conclusion

This compound is a valuable reagent in modern organic synthesis with a well-defined melting point that serves as a reliable indicator of its purity. While generally stable as a solid, its propensity for dehydration, protodeboronation, and oxidation, particularly in solution, necessitates careful handling and storage. The provided experimental protocols for melting point determination and stability assessment offer standardized methods for quality control and reaction optimization. The illustrated workflow for the Suzuki-Miyaura coupling highlights its practical application in the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. A thorough understanding of these properties and protocols is essential for the effective utilization of this compound in research and development.

References

- 1. 环戊基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound = 95 63076-51-7 [sigmaaldrich.com]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

Proper Storage and Handling of Cyclopentylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability and proper handling are crucial for ensuring the reproducibility of experimental results and the safety of laboratory personnel. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and potential degradation pathways for this compound.

Storage Recommendations

The stability of this compound is paramount for its effective use. Improper storage can lead to degradation, affecting its purity and reactivity. The following table summarizes the recommended storage conditions based on available safety data sheets and general knowledge of boronic acid stability.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |

| Light | Protect from light | Reduces the risk of light-induced degradation. |

| Container | Tightly sealed, opaque glass bottle | Prevents exposure to air, moisture, and light. |

| Moisture | Store in a dry environment (desiccator) | This compound is sensitive to moisture, which can cause hydrolysis and anhydride (B1165640) formation. |

Handling Procedures

Due to its potential hazards and sensitivity to atmospheric conditions, this compound requires careful handling. Adherence to the following procedures is essential for maintaining the integrity of the compound and ensuring user safety.

Personal Protective Equipment (PPE)

Aways wear appropriate personal protective equipment when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Equipment | Specification | Purpose |

| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |

| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |

| Respiratory Protection | Use in a well-ventilated fume hood | Avoids inhalation of dust particles. |

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Stability and Degradation

This compound, like many other boronic acids, is susceptible to degradation through several pathways. Understanding these pathways is critical for troubleshooting reactions and for interpreting analytical data.

Benchtop Stability

While specific long-term stability data for this compound under various conditions is not extensively published, data on related boronic acids suggest that they can degrade over time when exposed to air. For instance, cyclopropylboronic acid, a structurally similar compound, shows significant decomposition when stored on the benchtop under air over a period of 15 days. It is therefore crucial to minimize the exposure of this compound to the atmosphere.

Table 3: Benchtop Stability of Structurally Related Boronic Acids (Example Data)

| Compound | Storage Condition | Duration (days) | % Remaining |

| 2-Furylboronic acid | Benchtop, under air | 15 | ~5% |

| Vinylboronic acid | Benchtop, under air | 15 | ~10% |

| Cyclopropylboronic acid | Benchtop, under air | 15 | ~20% |

| Phenylboronic acid | Benchtop, under air | 15 | >95% |

| Data is illustrative and based on studies of various boronic acids. |

Major Degradation Pathways

The primary degradation pathways for boronic acids include oxidation, protodeboronation, and the formation of anhydrides (boroxines).

-

Oxidation: In the presence of oxygen or other oxidizing agents, the carbon-boron bond can be cleaved to form the corresponding alcohol (cyclopentanol) and boric acid. This is often a significant side reaction in aerobic conditions.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond by a proton source, such as water or alcohols, to yield the corresponding alkane (cyclopentane) and boric acid. The rate of protodeboronation is influenced by the solvent, pH, and temperature.

-

Anhydride Formation (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can complicate stoichiometry in reactions.

Experimental Protocols

Protocol for Purity Assessment by HPLC

Regular assessment of the purity of this compound is recommended, especially for material that has been stored for an extended period.

Table 4: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve ~1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water. |

Protocol for a Typical Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions will vary depending on the substrates.

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

-

Reagent Addition:

-

In a separate vial, dissolve this compound (1.1-1.5 equiv) in a minimal amount of a suitable solvent (e.g., dioxane, THF).

-

Add the this compound solution to the Schlenk flask via syringe.

-

Add the appropriate reaction solvent (e.g., a mixture of dioxane and water) to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Conclusion

The proper storage and handling of this compound are critical for its successful application in organic synthesis. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the quality and reactivity of the reagent, and maintain a safe laboratory environment. Regular purity assessment and an understanding of the potential degradation pathways will further contribute to the reliability and reproducibility of experimental outcomes.

Fundamental Reactivity of Alkylboronic Acids in Organic Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental reactivity of alkylboronic acids, versatile building blocks in modern organic synthesis. Their stability, low toxicity, and diverse reactivity make them crucial reagents in academic research and the pharmaceutical industry for the construction of complex molecular architectures.[1][2][3] This document details their core transformations, presents quantitative data for key reactions, provides experimental protocols, and illustrates reaction mechanisms and workflows.

Introduction to Alkylboronic Acids

Boronic acids are organic compounds featuring a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[3] Alkylboronic acids, where the R group is an alkyl substituent, are valuable reagents due to their moderate reactivity, stability in air and moisture, and compatibility with a wide array of functional groups.[2][4] While historically less utilized than their aryl counterparts, recent advancements in catalysis have unlocked their potential, particularly in forming C(sp³)–C(sp²) and C(sp³)–heteroatom bonds, which are ubiquitous in pharmaceutical agents.[5] The Lewis acidic nature of the boron atom, possessing a vacant p-orbital, is central to their reactivity, allowing for interactions that facilitate key mechanistic steps like transmetalation in cross-coupling reactions.[6]

Core Reactivity and Key Transformations

The utility of alkylboronic acids is most prominently demonstrated in three classes of reactions: Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and nucleophilic additions to carbonyl compounds.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and the use of alkylboronic acids or their derivatives enables the construction of C(sp³)–C(sp²) bonds.[5] This reaction is vital for synthesizing alkylated arenes and heteroarenes, common motifs in drug candidates.[1][7] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the product.[5][8]

Challenges in B-alkyl Suzuki couplings include the slower rate of transmetalation and the potential for β-hydride elimination from the alkyl group on the palladium intermediate.[9] The development of sterically hindered, electron-rich phosphine (B1218219) ligands and specialized bases has been crucial in overcoming these hurdles.[7]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. boronmolecular.com [boronmolecular.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Expanding Role of Boronic Acids in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of the boronic acid moiety have positioned it as a privileged scaffold in modern medicinal chemistry. Its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, coupled with its capacity to interact with diols, has led to the development of a diverse range of therapeutic agents and research tools. This technical guide provides a comprehensive overview of the core applications of boronic acids in drug discovery and development, with a focus on enzyme inhibition, drug delivery systems, and biosensing.

Boronic Acids as Versatile Enzyme Inhibitors

The cornerstone of boronic acids' success in medicinal chemistry lies in their remarkable ability to act as potent and often selective enzyme inhibitors. The boron atom's empty p-orbital allows it to accept a lone pair of electrons from a nucleophilic amino acid residue, such as serine or threonine, within an enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of the catalyzed reaction, leading to potent inhibition.

Proteasome Inhibitors: A Paradigm Shift in Cancer Therapy

The approval of bortezomib (B1684674) (Velcade®) by the US FDA in 2003 for the treatment of multiple myeloma marked a significant milestone for boronic acid-based drugs and validated the proteasome as a therapeutic target.[1][2] Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[3][4] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the disruption of cell cycle regulation, ultimately inducing apoptosis in cancer cells.[3][5] The boron atom in bortezomib is crucial for its mechanism of action, as it forms a stable complex with the N-terminal threonine residue in the active site of the proteasome.[6]

The success of bortezomib spurred the development of second-generation proteasome inhibitors with improved pharmacological properties. Ixazomib, another boronic acid-containing drug, was approved for the treatment of multiple myeloma and exhibits a similar mechanism of action to bortezomib.[2][7]

Quantitative Data on Boronic Acid-Based Proteasome Inhibitors

| Compound | Target | IC50/Ki | Cell Line/Assay Conditions | Reference |

| Bortezomib | 20S Proteasome | IC50: 0.1 μM | Human non-small cell lung cancer H460 cells | [8] |

| Bortezomib | Proteasome | IC50: <10 nM | Various DLBCL cell lines | [9] |

β-Lactamase Inhibitors: Combating Antibiotic Resistance

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Boronic acids have emerged as a promising class of β-lactamase inhibitors (BLIs).[6] Vaborbactam (B611620), a cyclic boronic acid derivative, is a potent inhibitor of class A and C serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[10] When combined with the carbapenem (B1253116) antibiotic meropenem (B701), vaborbactam protects meropenem from degradation by these enzymes, restoring its antibacterial activity.[11]

Boronic acid transition state inhibitors (BATSIs) mimic the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[12] This allows them to bind tightly to the active site serine of the β-lactamase, effectively neutralizing the enzyme.[12]

Quantitative Data on Boronic Acid-Based β-Lactamase Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Ki (μM) | k2/K (M⁻¹s⁻¹) | Reference |

| S02030 | KPC-2 | - | - | 12,000 | [13] |

| S02030 | CTX-M-96 | 2-135 | - | 24,000 | [13] |

| MB_076 | KPC-2 | 2-135 | - | 1,200 | [13] |

| MB_076 | CTX-M-96 | 2-135 | - | 3,900 | [13] |

| Vaborbactam | KPC-2 | - | 0.056 ± 0.015 | 3.4 x 10³ - 2.4 x 10⁴ | [10] |

| Vaborbactam | KPC-3 | - | 0.050 ± 0.016 | 3.4 x 10³ - 2.4 x 10⁴ | [10] |

| Vaborbactam | BKC-1 | - | 0.018 ± 0.002 | - | [10] |

| Vaborbactam | FRI-1 | - | 0.17 ± 0.06 | - | [10] |

| Vaborbactam | Class A and C enzymes | - | 0.022 - 0.18 | - | [10] |

Serine and Threonine Protease Inhibitors

Beyond proteasomes and β-lactamases, boronic acids have shown inhibitory activity against a wide range of serine and threonine proteases.[14][15][16] Arylboronic acids, for instance, are effective competitive inhibitors of chymotrypsin (B1334515) and subtilisin.[15][17] Peptidic boronic acids have been developed as potent inhibitors of the malaria parasite egress serine protease SUB1, demonstrating nanomolar efficacy and the ability to block parasite replication.[18]

Talabostat (Val-boroPro) is a nonselective inhibitor of dipeptidyl peptidases (DPPs), a family of serine proteases.[19][20][21] It has been investigated for its antitumor and immune-stimulating activities.[22]

Quantitative Data on Boronic Acid-Based Dipeptidyl Peptidase Inhibitors (Talabostat)

| Target Enzyme | IC50 | Ki | Reference |

| DPP-IV | < 4 nM | 0.18 nM | [19][20][21] |

| DPP8 | 4 nM | 1.5 nM | [19][20] |

| DPP9 | 11 nM | 0.76 nM | [19][20] |

| FAP | 560 nM | - | [19][20][21] |

| QPP | 310 nM | - | [19][20][21] |

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are attractive targets for cancer therapy. Boronic acid-based HDAC inhibitors have been designed and synthesized, with some compounds showing potent activity comparable to clinically used drugs like SAHA (suberoylanilide hydroxamic acid).[23] Molecular modeling suggests that the hydrated boronic acid moiety interacts with the zinc ion and key amino acid residues in the active site of HDACs.[23]

Quantitative Data on Boronic Acid-Based HDAC Inhibitors

| Compound | Target Enzyme | IC50 | Reference |

| (S)-18 | HDAC | Potent, similar to SAHA | [23] |

| (S)-20 | HDAC | Potent, similar to SAHA | [23] |

| (S)-21 | HDAC | Potent, similar to SAHA | [23] |

| BN-naphthalene-based inhibitors | HDAC1, HDAC4, HDAC8 | > 35 µM for some compounds | [24] |

| BN-indole-based inhibitors | HDAC1, HDAC4, HDAC8 | Some compounds with IC50 > 35 µM | [24] |

| Carboranyl hydroxamate 56 | HDAC6 | 0.006 mM (>280-fold selectivity) | [25] |

Boronic Acids in Drug Delivery and Targeting

The ability of boronic acids to form reversible covalent bonds with diols, such as those found in saccharides on cell surfaces, has been exploited for targeted drug delivery.[6] This interaction can enhance the cellular uptake of therapeutic agents. Boronic acid-containing polymers have been developed as carriers for drugs, with the potential for pH-triggered release in the acidic tumor microenvironment.[26][27]

Furthermore, boronic acids can react with reactive oxygen species (ROS), which are often upregulated in diseased tissues. This property can be utilized for ROS-responsive drug delivery systems.[6]

Boronic Acids in Biosensing Applications

The specific and reversible interaction of boronic acids with diols also makes them valuable components of biosensors for the detection of saccharides and glycoproteins.[28][29] Boronic acid-based materials can be used as recognition elements in electrochemical and fluorescent biosensors.[28][30] These sensors have potential applications in diagnostics and monitoring of diseases associated with altered glycosylation patterns.[29][31]

Experimental Protocols

Protocol 1: General Procedure for Proteasome Inhibition Assay (Fluorogenic)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Bortezomib or other boronic acid-based proteasome inhibitor

-

Proteasome activity assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

96-well black microplate

-

Plate reader with fluorescence capabilities (e.g., excitation at 380 nm, emission at 460 nm for AMC)

-

SDS solution (0.015%) for measuring free 20S proteasome activity (optional)[4]

-

Lysis buffer (e.g., 1% SDS containing) for Western blot analysis of ubiquitinated proteins[9]

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the boronic acid inhibitor (e.g., bortezomib) for a specified period (e.g., 16-24 hours).[9] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Proteasome Activity Assay: a. In a 96-well black microplate, add the cell lysate. b. Add the proteasome activity assay buffer. c. To measure total proteasome activity, add the fluorogenic substrate. To measure unspecific protease activity, set up parallel wells with the addition of a high concentration of a known proteasome inhibitor (e.g., 40 µM Bortezomib).[4] d. Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a plate reader.

-

Data Analysis: Subtract the fluorescence values of the inhibitor-treated wells from the corresponding control wells to determine the percentage of proteasome inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of proteasome activity.

-

Western Blot Analysis (Optional): To confirm proteasome inhibition, analyze the accumulation of poly-ubiquitinated proteins in the cell lysates by Western blotting using an anti-ubiquitin antibody.[9]

Protocol 2: Kinetic Analysis of β-Lactamase Inhibition (Jump Dilution Method)

This protocol is adapted from methodologies used to study the kinetics of vaborbactam inhibition.[32]

Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2)

-

Boronic acid-based β-lactamase inhibitor (e.g., vaborbactam)

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

96-well microplate

-

Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin)

Procedure:

-

Enzyme-Inhibitor Incubation: Prepare a solution of the β-lactamase enzyme (e.g., 1 µM) in the assay buffer. Add the boronic acid inhibitor at a concentration significantly higher than the enzyme concentration (e.g., 8-fold molar excess) to ensure complete inhibition. Incubate the mixture for a sufficient time to allow for binding (e.g., 30 minutes).

-

Jump Dilution: Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer containing the chromogenic substrate (e.g., 100 µM nitrocefin). The dilution factor should be large enough to effectively "jump" the inhibitor concentration to a level where rebinding is negligible.

-

Kinetic Measurement: Immediately after dilution, monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer or plate reader. Record the absorbance at regular intervals (e.g., every 10 seconds).

-

Control Reaction: Perform a control reaction without the inhibitor to determine the uninhibited enzyme velocity (Vs).

-

Data Analysis: Plot the absorbance versus time to determine the initial velocity of the reaction. The recovery of enzyme activity over time reflects the dissociation of the inhibitor from the enzyme. The data can be fitted to appropriate kinetic models to determine kinetic parameters such as the off-rate constant (k_off).

Protocol 3: In Vitro Drug Release from Boronic Acid-Based Delivery Systems

This protocol provides a general framework for evaluating the pH-triggered release of a drug from a boronic acid-based delivery system.[26]

Materials:

-

Boronic acid-based drug delivery system (e.g., polymer-drug conjugate)

-

Buffers at different pH values (e.g., pH 7.4, 6.8, 5.6, and 4.6 to mimic physiological and endosomal/lysosomal conditions)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

A method for quantifying the released drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Preparation of Delivery System: Prepare a solution or suspension of the drug-loaded boronic acid-based delivery system in a buffer at a physiological pH (e.g., 7.4).

-

Dialysis Setup: Place a known amount of the delivery system into a dialysis bag.

-

Release Study: Immerse the dialysis bag in a larger volume of the release buffer at the desired pH (e.g., 7.4, 6.8, 5.6, or 4.6). Maintain the system at a constant temperature (e.g., 37°C) with gentle stirring.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Drug Quantification: Analyze the amount of drug released into the medium at each time point using a suitable analytical technique.

-

Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition. This will demonstrate the pH-dependent release profile of the drug from the delivery system.

Signaling Pathways and Experimental Workflows

Bortezomib-Induced Apoptosis Signaling Pathway

β-Lactamase Inhibition by Boronic Acids Workflow

Boronic Acid-Based Drug Delivery Logical Relationship

Conclusion

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique reactivity and versatile applications continue to drive the discovery of novel therapeutic agents and research tools. From potent enzyme inhibitors that have changed the landscape of cancer treatment and the fight against antibiotic resistance, to innovative drug delivery systems and sensitive biosensors, the future of boronic acid chemistry in medicine is bright. Further exploration of their chemical space and biological interactions will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The synthesis of novel boronic acid derivatives remains an active area of research, with new methods being developed to facilitate their creation.[3][33][34][35] This ongoing innovation will continue to expand the already impressive repertoire of boronic acid applications in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. oprozomib.org [oprozomib.org]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. xcessbio.com [xcessbio.com]

- 22. selleckchem.com [selleckchem.com]

- 23. Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | MDPI [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. drugdiscoverytrends.com [drugdiscoverytrends.com]

A Technical Guide to the Synthesis of Cyclopentylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining cyclopentylboronic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery as versatile building blocks for the synthesis of complex molecules. This document details key synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for core reactions.

Introduction to Cyclopentylboronic Acids

Cyclopentylboronic acids and their ester derivatives are valuable reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The cyclopentyl motif is a common scaffold in a variety of biologically active molecules and natural products, making the corresponding boronic acids crucial for the development of new therapeutic agents. This guide explores the prevalent methods for their synthesis, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.

Key Synthetic Pathways

Several strategic approaches have been developed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following sections outline the most significant of these pathways.

Transition-Metal-Catalyzed C-H Borylation of Cyclopentane (B165970)

Direct C-H activation and borylation is a powerful and atom-economical method for the synthesis of alkylboronic esters from simple hydrocarbons. Iridium-based catalysts are particularly effective for the borylation of aliphatic C-H bonds.

The iridium-catalyzed borylation of cyclopentane selectively occurs at the secondary C-H bonds. The reaction typically employs an iridium(I) precatalyst, a bipyridine ligand, and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

Logical Relationship: C-H Borylation of Cyclopentane

Caption: Iridium-catalyzed C-H borylation of cyclopentane.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Cyclopentane

-

Materials:

-

(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(COD)OMe]₂)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Cyclopentane

-

Anhydrous, degassed solvent (e.g., cyclohexane (B81311) or THF)

-

-

Procedure:

-

In a nitrogen-filled glovebox or under an inert atmosphere using Schlenk techniques, a reaction vessel is charged with [Ir(COD)OMe]₂ (0.025 mmol), dtbpy (0.05 mmol), and bis(pinacolato)diboron (4.0 mmol).

-

Anhydrous, degassed cyclohexane (40 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

-

Cyclopentane (2.0 mmol) is added to the reaction mixture.

-

The vessel is sealed and the reaction mixture is heated to 80 °C with vigorous stirring for 18 hours.

-

After cooling to room temperature, the reaction is quenched with the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford the this compound pinacol ester.

-

Quantitative Data: Iridium-Catalyzed Borylation

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzo[1,2-b:4,5-b']dithiophene | [Ir(cod)OMe]₂ / dtbpy | Cyclohexane | 80 | 18 | 87 | [1] |

| Aniline Derivative | [Ir(OMe)(COD)]₂ / dtbpy | THF | RT | - | >95 | [2] |

Palladium-Catalyzed Cross-Coupling of Cyclopentenyl Halides

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of vinyl halides or triflates with a diboron (B99234) reagent, is a well-established method for the synthesis of alkenylboronic esters. This approach can be applied to the synthesis of cyclopentenylboronic acid derivatives.

Experimental Workflow: Palladium-Catalyzed Synthesis of Cyclopentenylboronic Acid Pinacol Ester

Caption: Workflow for Pd-catalyzed synthesis of cyclopentenylboronic acid.

Experimental Protocol: Synthesis of Cyclopentene-1-boronic acid pinacol ester via Palladium-Catalyzed Cross-Coupling [1][3]

-

Materials:

-

1-Chlorocyclopentene

-

Palladium(II) chloride (PdCl₂)

-

Tricyclohexylphosphine (B42057) (PCy₃) or other suitable phosphine (B1218219) ligand

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (B1210297) (KOAc)

-

Toluene

-

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 1-chlorocyclopentene (1 mol), palladium(II) chloride (0.01 mol), tricyclohexylphosphine (0.02 mol), bis(pinacolato)diboron (1.05 mol), and potassium acetate (3 mol).

-

Add toluene as the solvent.

-

Heat the reaction mixture to 110 °C and maintain reflux for 12 hours. The reaction progress can be monitored by GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst and salts.

-

The filtrate is washed with water, and the organic layer is dried over anhydrous magnesium sulfate.

-

After filtering off the desiccant, the toluene is removed by distillation under reduced pressure to yield the crude product.

-

The product, cyclopentene-1-boronic acid pinacol ester, is purified by vacuum distillation.

-

Quantitative Data: Palladium-Catalyzed Borylation of Cycloalkenyl Chlorides [1]

| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) | Purity (%) |

| 1-Chlorocyclopentene | PdCl₂ | Tricyclohexylphosphine | KOAc | Toluene | 87.1 | 98.4 |

| 1-Chlorocyclohexene | PdCl₂ | Ligand (3) | KOAc | Toluene | 86.4 | 97.9 |

Diastereodivergent Synthesis via Ring Contraction

A sophisticated method for the synthesis of highly substituted cyclopentyl boronic esters involves the electrophile-induced ring contraction of 6-membered cyclic alkenyl boronate complexes. This strategy allows for excellent control over stereochemistry and can provide access to complementary diastereomers by simply changing the reaction solvent.[4][5]

Signaling Pathway: Diastereodivergent Ring Contraction

Caption: Solvent-controlled diastereodivergent ring contraction.

Experimental Protocol: Diastereoselective Ring Contraction to Cyclopentyl Boronic Esters [4]

-

Materials:

-

Enantioenriched 6-membered cyclic alkenyl iodide/bromide precursor

-

tert-Butyllithium (t-BuLi)

-

Electrophile (e.g., Eschenmoser's salt, N-iodosuccinimide)

-

Anhydrous solvents: Tetrahydrofuran (THF), Trifluoroethanol (TFE)

-

-

Procedure for Boronate Complex Formation:

-

To a solution of the cyclic alkenyl halide (0.2 mmol) in anhydrous THF at -78 °C under an inert atmosphere, add t-BuLi dropwise.

-

Stir the solution at -78 °C for a specified time to allow for lithium-halogen exchange and formation of the ate-complex.

-

-

Procedure for Ring Contraction (Conditions A - Diastereomer 1):

-

To the solution of the boronate complex at -78 °C, add a solution of the electrophile (e.g., Eschenmoser's salt) in THF.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

-

-

Procedure for Ring Contraction (Conditions B - Diastereomer 2):

-

To the solution of the boronate complex at -78 °C, add a solution of the electrophile in a mixture of THF and TFE.

-

Follow the same warming, quenching, extraction, and purification procedure as in Conditions A.

-

Quantitative Data: Diastereodivergent Synthesis of Cyclopentyl Boronic Esters [4]

| Electrophile | Conditions | Yield (%) | d.r. (d¹:d²) |

| Eschenmoser's salt | A (THF) | 91 | 94:6 |

| Eschenmoser's salt | B (THF/TFE) | 99 | 14:86 |

| N-Iodosuccinimide | B (THF/TFE) | 71 | >98:2 (single diast.) |

| Tropylium tetrafluoroborate | A (THF/MeCN) | 44 | 94:6 |

| Tropylium tetrafluoroborate | B (THF/TFE) | 59 | 15:85 |

Synthesis from Cyclopentanone (B42830) via Shapiro Reaction

A practical and scalable route to cyclopentenylboronic acid pinacol ester involves the Shapiro reaction of cyclopentanone tosylhydrazone, followed by quenching of the resulting vinyllithium (B1195746) intermediate with a borate (B1201080) ester.

Experimental Protocol: Synthesis of Cyclopentenylboronic acid Pinacol Ester via Shapiro Reaction [5]

-

Materials:

-

Cyclopentanone

-

p-Toluenesulfonhydrazide

-

n-Butyllithium (n-BuLi)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy pinacol borane)

-

Anhydrous solvents (e.g., THF, hexane)

-

-

Procedure:

-

Formation of Tosylhydrazone: React cyclopentanone with p-toluenesulfonhydrazide in a suitable solvent (e.g., ethanol) with catalytic acid to form the corresponding tosylhydrazone. Isolate and dry the product.

-

Shapiro Reaction and Borylation:

-

Suspend the cyclopentanone tosylhydrazone in anhydrous THF or hexane (B92381) at -78 °C under an inert atmosphere.

-

Slowly add two equivalents of n-BuLi, maintaining the low temperature. The solution typically turns deep orange or red.

-

Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.

-

Cool the reaction mixture back to -78 °C.

-

Add one equivalent of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

-

-

Quantitative Data: This method is reported to provide the desired cycloalkenyl boronic acid pinacol esters in "very good to excellent yields" and is scalable to multigram amounts, although specific yield percentages for the cyclopentenyl derivative were not detailed in the abstract reviewed.[5]

Purification and Characterization

The purification of cyclopentylboronic acids and their pinacol esters can be achieved through several methods, depending on the physical properties and impurities of the compound.

-

Column Chromatography: Silica gel is commonly used, but for boronic esters that are sensitive to hydrolysis or for boronic acids that may streak, neutral alumina (B75360) can be a better alternative.[6]

-

Crystallization: Many boronic acids are crystalline solids and can be purified by recrystallization from suitable solvents.[6]

-

Distillation: Volatile boronic esters, such as the pinacol esters of smaller cycloalkyl groups, can be purified by vacuum distillation.

-

Derivatization: Impure boronic acids can be converted to their crystalline diethanolamine (B148213) adducts or trifluoroborate salts for purification, followed by hydrolysis to regenerate the pure boronic acid.[7][8]

Characterization of this compound derivatives is typically performed using standard spectroscopic techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation. In ¹³C NMR, the carbon atom attached to the boron often shows a broad signal or is not observed due to quadrupolar relaxation.[9][10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[9]

Conclusion

The synthesis of this compound derivatives is a critical aspect of modern synthetic and medicinal chemistry. This guide has detailed several robust and versatile methods, from direct C-H functionalization to multi-step sequences involving cross-coupling or ring contractions. The choice of synthetic route will be guided by factors such as the availability of starting materials, desired substitution patterns, and stereochemical requirements. The experimental protocols and quantitative data provided herein serve as a practical resource for researchers in the field, facilitating the synthesis of these valuable building blocks for drug discovery and development.

References

- 1. TCI Practical Example: Hartwig-Miyaura C-H Borylation Using an Iridium Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

The Versatility of Cyclopentylboronic Acid in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylboronic acid, a key organoboron compound, has emerged as a versatile and valuable building block in the landscape of chemical research and drug discovery. Its unique structural and reactive properties make it an indispensable tool in the synthesis of complex organic molecules, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Core Applications in Organic Synthesis

This compound is predominantly utilized in two of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Chan-Lam coupling. These reactions provide efficient pathways for the introduction of the cyclopentyl moiety into a wide array of molecular scaffolds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This compound serves as an effective nucleophilic partner in this transformation, enabling the synthesis of cyclopentyl-substituted aromatic and heteroaromatic compounds.[1]

General Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

A prominent application of this reaction is in the synthesis of bioactive molecules, such as kinase inhibitors. For instance, the cyclopentyl group is a key structural feature in various Janus kinase (JAK) inhibitors.[2][3][4] The synthesis of a 9-cyclopentyl-purine scaffold, a common core in such inhibitors, can be envisioned through the Suzuki coupling of a halogenated purine (B94841) with this compound.

Quantitative Data for Suzuki-Miyaura Coupling

The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors including the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the reaction conditions. Below is a table summarizing representative yields for the coupling of various aryl halides with arylboronic acids, which can be considered indicative for reactions involving this compound under optimized conditions.[5][6][7]

| Aryl Halide (R-X) | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |

| 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppf) (3) | dppf | Na₂CO₃ | DME | 85 | 6 | 92 |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd/C (5) | None | K₂CO₃ | Ethanol/H₂O | 78 | 4 | 90 |

| 1-Bromo-4-nitrobenzene | 3-Furanylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 96 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-9-cyclopentyl-9H-purine with Phenylboronic Acid

This protocol is adapted from general procedures for the synthesis of 6-substituted-9-cyclopentylpurine analogs.[8][9]

Materials:

-

6-Chloro-9-cyclopentyl-9H-purine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,2-Dimethoxyethane (DME) (10 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-9-cyclopentyl-9H-purine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed DME and water to the flask.

-

Heat the reaction mixture to 85 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 9-cyclopentyl-6-phenyl-9H-purine.

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom (C-N, C-O, C-S) bond between an organoboron compound and a nucleophile.[10][11][12] this compound is an effective reagent for the N-cyclopentylation of amines, amides, and heterocycles, as well as the O-cyclopentylation of phenols.

General Reaction Scheme:

Figure 3: General scheme of the Chan-Lam coupling reaction.

This reaction is particularly useful for synthesizing N-cyclopentyl substituted heterocycles, which are prevalent in many biologically active compounds.

Quantitative Data for Chan-Lam Coupling

The efficiency of the Chan-Lam coupling can vary depending on the nucleophile, copper source, ligand, base, and solvent system. The following table provides representative yields for the N-arylation of various heterocycles with arylboronic acids, which can serve as a reference for reactions with this compound.[10]

| Nucleophile | Boronic Acid | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Imidazole | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine (B92270) | Et₃N | CH₂Cl₂ | RT | 48 | 90 |

| Pyrrole | 4-Tolylboronic acid | Cu(OAc)₂ (10) | None | NaH | THF | 60 | 24 | 75 |

| Indole | Phenylboronic acid | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 85 |

| Benzimidazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (20) | DMAP | K₂CO₃ | DMF | 100 | 12 | 88 |

| Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | None | Et₃N | CH₂Cl₂ | RT | 72 | 92 |

Detailed Experimental Protocol: Chan-Lam N-Cyclopentylation of Indole

This protocol is based on general procedures for the N-arylation of heterocycles.[10][11]

Materials:

-

Indole (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)

-

Pyridine (2.0 mmol, 2.0 equiv)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Molecular sieves (4 Å)

Procedure:

-

To an oven-dried round-bottom flask containing a magnetic stir bar, add indole, this compound, Cu(OAc)₂, and molecular sieves.

-

Add CH₂Cl₂ and pyridine to the flask.

-

Stir the reaction mixture at room temperature, open to the air, for 48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-cyclopentylindole.

Figure 4: Experimental workflow for a typical Chan-Lam coupling.

Role in Drug Discovery and Medicinal Chemistry

The cyclopentyl moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties. This compound serves as a key starting material for introducing this group, contributing to the development of novel therapeutics.[8][13]

Synthesis of Bioactive Molecules: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a cyclopentyl group, which can occupy hydrophobic pockets in the kinase active site, thereby improving potency and selectivity. One such example is the synthesis of 6-substituted-9-cyclopentylpurine analogs, which have shown potent inhibitory activity against kinases such as Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[8]

Biological Activity of Cyclopentyl-Containing Purine Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 6-substituted-9-cyclopentylpurine analogs against various cancer cell lines and kinases.[8][14]

| Compound | 6-Substituent | Target Cell Line/Kinase | IC₅₀ (µM) |

| 19 | 4-(4-Methylpiperazin-1-yl)phenyl | Huh7 (Liver Cancer) | < 5 |

| 19 | 4-(4-Methylpiperazin-1-yl)phenyl | ALK | Selective |

| 19 | 4-(4-Methylpiperazin-1-yl)phenyl | BTK | Selective |

| 21 | 4-(Piperidin-1-yl)phenyl | Huh7 (Liver Cancer) | < 10 |

| 22 | 4-Morpholinophenyl | Huh7 (Liver Cancer) | < 10 |

| 56 | 4-Hydroxyphenyl | Huh7 (Liver Cancer) | < 10 |

Modulation of Signaling Pathways

The kinase inhibitors synthesized using this compound as a building block can modulate critical cellular signaling pathways implicated in cancer and inflammatory diseases. For example, ALK and BTK are key players in distinct signaling cascades that regulate cell proliferation, survival, and differentiation.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth of various cancers. ALK activation triggers downstream signaling through pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, leading to increased cell proliferation and survival.[15][16][17] Cyclopentyl-containing ALK inhibitors can block the kinase activity of ALK, thereby inhibiting these downstream signals.